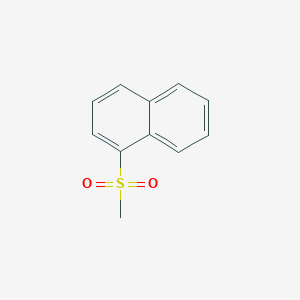

1-Methanesulfonyl-naphthalene

Description

Contextualization within Naphthalene (B1677914) Chemistry

To appreciate the scientific focus on 1-Methanesulfonyl-naphthalene, one must first understand the chemical context provided by its constituent parts: the naphthalene scaffold and the sulfonyl group.

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. researchgate.net This fusion imparts distinct properties compared to benzene. The molecule is planar, but the carbon atoms are not all chemically equivalent. The positions adjacent to the ring fusion (1, 4, 5, and 8) are termed alpha (α) positions, while the others (2, 3, 6, and 7) are beta (β) positions.

Electrophilic aromatic substitution is a cornerstone of naphthalene chemistry. psu.edu The α-position is generally more reactive under kinetically controlled conditions due to the greater stability of the carbocation intermediate formed during the reaction. However, the β-substituted product is often thermodynamically more stable due to reduced steric hindrance. psu.edu This dichotomy between kinetic and thermodynamic control is a key theme in naphthalene chemistry, as seen in reactions like sulfonation and Friedel-Crafts acetylation. psu.eduscispace.com The development of regioselective methods to synthesize specific substituted naphthalenes is a significant area of research, as the substitution pattern dictates the molecule's ultimate function. ekb.eg

The sulfonyl group (-SO₂-) is a hexavalent sulfur functionality that is more than just a simple linker. Its sulfur atom is in a high oxidation state, and the two oxygen atoms make the group strongly electron-withdrawing and polar. Aryl sulfones are noted for their high chemical and thermal stability. scispace.com

In medicinal chemistry, the sulfonamide group (-SO₂NH-), a close relative of the sulfone, is a well-established pharmacophore found in numerous antibacterial, antidiabetic, and diuretic drugs. tandfonline.comresearchgate.net The sulfone group itself is a key structural motif in various pharmaceuticals. thieme-connect.com Its ability to act as a rigid and stable component that can participate in hydrogen bonding makes it a valuable element in drug design. ontosight.ai In organic synthesis, sulfonyl derivatives are indispensable. For instance, methanesulfonyl chloride (MsCl) is widely used to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups in substitution and elimination reactions. masterorganicchemistry.com The sulfonyl group can also be cleaved under specific reductive conditions, such as with sodium naphthalene. acs.org

Research Rationale and Importance of Studying this compound

The rationale for investigating this compound is multifaceted. It serves as a model compound for understanding the fundamental chemical and physical properties that arise from the fusion of a naphthalene ring and a methylsulfonyl group. Research into its specific reactivity, such as its sulfonation which primarily yields the 5-sulfonic acid derivative, provides valuable data for predictive models in synthetic chemistry. researchgate.net

Furthermore, the broad spectrum of biological activities displayed by more complex sulfonylated naphthalenes—including anticancer, antimicrobial, and anti-inflammatory effects—drives interest in simpler, foundational structures like this compound. tandfonline.comresearchgate.netontosight.ai Studying its synthesis and structural features, such as its crystal structure, provides a baseline for the development of more elaborate derivatives with potentially enhanced therapeutic or material properties. nih.govthieme-connect.com For example, a 2020 study detailed an efficient, chemoselective method for constructing aryl methyl sulfones, successfully synthesizing this compound in high yield and characterizing it with modern spectroscopic techniques. thieme-connect.com Another 2020 paper reported its crystal structure, providing precise data on bond lengths and angles that are crucial for computational modeling and drug design. nih.gov

Overview of Current Research Landscape for Sulfonylated Naphthalene Compounds

The current research landscape for sulfonylated naphthalene compounds is vibrant and diverse, spanning medicinal chemistry, materials science, and synthetic methodology.

In medicinal chemistry, researchers actively synthesize and evaluate naphthalene derivatives bearing sulfonyl or sulfonamido groups for a wide range of therapeutic applications. ekb.eg For instance, series of naphthalene-methylsulfonyl compounds have been synthesized and tested as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. tandfonline.comcore.ac.uk Other studies have shown that naphthalene derivatives are being investigated for their potential as antidiabetic, antimicrobial, and anticancer agents. ekb.egresearchgate.net

In materials science, the unique photophysical properties of the naphthalene ring are exploited. Derivatives such as 8-anilinonaphthalene-1-sulfonic acid (ANS) are well-known fluorescent probes whose emission is sensitive to the polarity of their environment. nih.govresearchgate.net This property makes them valuable tools for studying protein folding and membrane structure. researchgate.net Research continues into new synthetic methods, such as microwave-assisted reactions, to produce these and other functional dyes more efficiently. nih.govacs.org

The development of novel and efficient synthetic routes to these compounds remains a key focus. Modern methods often aim to be more environmentally friendly and regioselective. For example, the use of solid acid catalysts for Friedel-Crafts sulfonylation reactions represents an eco-friendly alternative to traditional Lewis acids. scispace.comrsc.org These synthetic efforts are crucial for providing the molecular building blocks needed to advance both medicine and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-14(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDVUMLFYFNKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458717 | |

| Record name | 1-Methanesulfonyl-naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54108-51-9 | |

| Record name | 1-Methanesulfonyl-naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Methanesulfonyl Naphthalene and Its Analogues

Direct Sulfonylation Approaches

Direct sulfonylation methods involve the introduction of a sulfonyl group directly onto a pre-existing naphthalene (B1677914) ring system. These approaches are often favored for their straightforwardness and can be achieved through several key reaction types.

Reactions of Naphthalene Derivatives with Sulfonyl Halides (e.g., Mesyl Chloride)

A classic and widely used method for the synthesis of aryl sulfones is the Friedel-Crafts sulfonylation. scispace.com This reaction typically involves the treatment of an aromatic compound, such as naphthalene, with a sulfonyl halide, like methanesulfonyl chloride (mesyl chloride), in the presence of a Lewis acid catalyst. scispace.comsci-hub.se Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). scispace.com The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid activates the sulfonyl chloride, generating a highly electrophilic sulfonylium cation (or a complex that behaves as such), which is then attacked by the electron-rich naphthalene ring.

The regioselectivity of the sulfonylation of naphthalene can be influenced by the reaction conditions, such as temperature. For instance, in some sulfonylation reactions of naphthalene, the α-isomer is the major product at lower temperatures, while the β-isomer is favored at higher temperatures. scispace.com The use of solid acid catalysts, such as Fe³⁺-montmorillonite and certain zeolites, has been explored as an environmentally friendlier alternative to traditional Lewis acids, offering advantages like reusability and reduced effluent generation. scispace.com

Beyond the direct sulfonylation of naphthalene itself, derivatives of naphthalene can also be functionalized. For example, the reaction of 2-hydroxymethyl-1-methylnaphthalene with methanesulfonyl chloride in the presence of triethylamine (B128534) yields 2-chloromethyl-1-methylnaphthalene, demonstrating a transformation where the sulfonyl chloride acts as a reagent for chlorination rather than direct sulfonylation of the aromatic ring. prepchem.com Similarly, N-(6-Methoxynaphthalen-2-ylmethyl)-methanesulfonamide can be prepared by reacting the corresponding amine with mesyl chloride and triethylamine. tandfonline.comcore.ac.uk

Metal-Catalyzed Sulfonylation Reactions (e.g., CuI-catalyzed processes)

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of aryl sulfones, offering alternative pathways that can provide different regioselectivity and functional group tolerance compared to classical methods. Copper-catalyzed reactions, in particular, have been extensively studied.

Copper(I) iodide (CuI) has been utilized as a catalyst in various cross-coupling reactions. For instance, CuI catalyzes the coupling of aryl iodides with elemental sulfur to form aryl thiols after a subsequent reduction step. organic-chemistry.org While not a direct sulfonylation to form 1-methanesulfonyl-naphthalene, this highlights the utility of CuI in forming C-S bonds. More directly relevant is the use of copper catalysts in the sulfonylation of anilines and other activated aromatic systems. mdpi.com For example, a biomass-derived heterogeneous copper catalyst has been used for the sulfonylation of aniline (B41778) derivatives with sodium sulfinates. mdpi.com

Dual catalytic systems combining a transition metal with a photoredox catalyst have also been developed for the C-H sulfonylation of 1-naphthylamine (B1663977) derivatives. beilstein-journals.org These reactions can proceed under mild conditions, such as at room temperature, and tolerate a wide range of functional groups. beilstein-journals.org The mechanism often involves the generation of a sulfonyl radical from a sulfonyl precursor, which then engages in the C-H functionalization step.

Construction of the this compound Core

An alternative to direct sulfonylation is the construction of the entire this compound framework from smaller, functionalized precursors. This approach allows for the strategic placement of substituents and can be particularly useful for accessing complex analogues.

Alkylation and Arylation Strategies Involving Sulfonamide Precursors

The formation of the C-S bond in the this compound core can be achieved through the alkylation or arylation of sulfonamide precursors. Sulfonamides are versatile intermediates in organic synthesis and can be N-alkylated or N-arylated through various methods. organic-chemistry.orgresearchgate.net

N-Alkylation: Manganese-catalyzed N-alkylation of sulfonamides with alcohols has been developed as an efficient method. acs.org This "borrowing hydrogen" approach allows for the use of readily available alcohols as alkylating agents. Iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols has also been reported. researchgate.net Furthermore, thermal alkylation of sulfonamides with trichloroacetimidates can occur without the need for a catalyst. nih.gov

N-Arylation: Copper-catalyzed N-arylation of sulfonamides provides a direct route to N-aryl sulfonamides. organic-chemistry.org Transition-metal-free methods for N-arylation have also been developed using o-silylaryl triflates in the presence of a fluoride (B91410) source. nih.govresearchgate.netosti.gov These reactions proceed via an aryne intermediate and are tolerant of a wide variety of functional groups. nih.govresearchgate.netosti.gov

While these methods primarily focus on N-functionalization, the resulting N-aryl or N-alkyl sulfonamides can be precursors to the target sulfones through subsequent transformations. For instance, a naphthalene-based sulfonamide could potentially be converted to the corresponding sulfone.

A more direct construction of a sulfonylated naphthalene ring was demonstrated through the reaction of α-sulfonyl substituted ketones with 1,4-dibromo-2,3-bis(bromomethyl)benzene (B12214825), which yielded 1,4-dibromo-6-methyl-7-(methylsulfonyl)naphthalene. sci-hub.se This method builds the naphthalene ring system with the sulfonyl group already in place.

Multi-Component Reactions for Sulfonylated Naphthalene Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to complex molecules. frontiersin.orgorganic-chemistry.org While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided search results, the principles of MCRs could be applied.

Transformations Involving the Sulfonyl Group

Once the this compound core is assembled, the sulfonyl group itself can participate in further chemical transformations. The sulfonyl group is a strong electron-withdrawing group and can influence the reactivity of the naphthalene ring. It is also a stable functional group but can be cleaved under specific conditions.

The sulfonyl group is generally stable, but its removal (desulfonylation) can be achieved. For example, the cleavage of sulfonamides can be accomplished using sodium naphthalene. acs.org This suggests that the sulfonyl group in this compound could potentially be removed if desired.

The sulfonyl group can also direct further functionalization of the naphthalene ring. The electron-withdrawing nature of the methanesulfonyl group deactivates the naphthalene ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions relative to the sulfonyl group.

In some contexts, the sulfonyl group can be involved in rearrangements. For instance, in the attempted aromatization of a difluoro-dihydroquinoline sulfonamide, a 1,3-sulfonyl migration was observed in preference to the desired elimination. nih.gov

Furthermore, the sulfonyl group can be a precursor to other functionalities. While not directly detailed for this compound in the provided results, sulfonyl groups can, in some cases, be converted to other functional groups through reductive or other transformative processes.

Introduction of Methylsulfonyl Groups onto Naphthalene Scaffolds

The introduction of a methylsulfonyl group (—SO₂CH₃) onto a naphthalene scaffold is a critical step in the synthesis of these compounds and their analogues. This transformation can be accomplished through several synthetic routes, typically involving the reaction of a naphthalene derivative with a methanesulfonyl-containing reagent.

One common method involves the reaction of an amine on the naphthalene ring with mesyl chloride (methanesulfonyl chloride) in the presence of a base. For instance, N-(6-Methoxy-naphthalen-2-ylmethyl)-methanesulfonamide can be prepared by the catalytic hydrogenation of 6-methoxy-naphthalene-2-carbonitrile to yield the corresponding amine, which is then treated with mesyl chloride and triethylamine to furnish the methylsulfonamide derivative. core.ac.uktandfonline.com Similarly, other naphthalene amine derivatives can be reacted with mesyl chloride and pyridine (B92270) to yield the desired N-methanesulfonyl products. core.ac.uktandfonline.com

Another approach begins with a precursor like 2,2,2-trifluoro-N-[1-(6-methoxy-naphthalen-2-yl)-ethyl]-acetamide. This compound undergoes hydrolysis with potassium carbonate in aqueous methanol (B129727) to produce an amine, which is subsequently reacted with mesyl chloride and triethylamine to yield the final methylsulfonyl derivative. core.ac.uktandfonline.com

A more complex, annulation strategy allows for the construction of the substituted naphthalene ring itself. This has been demonstrated in the synthesis of 1,4-dibromo-6-methyl-7-(methylsulfonyl)naphthalene. sci-hub.se This method involves reacting α-sulfonyl substituted ketones with 1,4-dibromo-2,3-bis(bromomethyl)benzene, resulting in the formation of the substituted naphthalene core in a single process. sci-hub.se

The following table summarizes a selection of synthetic approaches for introducing methylsulfonyl groups.

| Starting Material | Reagents | Product | Yield |

| 1-Amino-naphthalene derivative | Methanesulfonyl chloride, Pyridine | N-(naphthalen-1-yl)methanesulfonamide | - |

| 6-Methoxy-naphthalene-2-carbonitrile | 1. Pd/C, H₂ 2. Mesyl chloride, Triethylamine | N-(6-Methoxy-naphthalen-2-ylmethyl)-methanesulfonamide | - |

| α-Sulfonyl ketone | 1,4-Dibromo-2,3-bis(bromomethyl)benzene, Cs₂CO₃ | 1,4-Dibromo-6-methyl-7-(methylsulfonyl)naphthalene | 43% sci-hub.se |

Elimination Pathways of Sulfonyl Functionalities

The sulfonyl group is a robust functional group, but its removal or replacement can be achieved under specific reaction conditions. These elimination or substitution pathways are significant for further functionalization of the naphthalene core.

One prominent pathway is nucleophilic aromatic substitution, where the methylsulfonyl group acts as a leaving group. For example, in 4-methylsulfonyl-N-n-butyl-1,8-naphthalimide (MSBN), thiols can react nearly quantitatively to replace the methylsulfonyl group. acs.org This reaction restores the fluorescence of the naphthalimide core and is highly selective for thiols. acs.org

In other contexts, the methanesulfonyl group has been successfully removed from a biaryl system. d-nb.info Following a reported procedure, the group was eliminated to yield the corresponding desulfonylated product in an 86% yield. d-nb.info While the specific reagents for this transformation on a simple naphthalene are not detailed, it demonstrates the feasibility of cleaving the C-S bond.

Under mass spectrometry conditions, the elimination of the sulfo group from disubstituted naphthalenes is a characteristic fragmentation pattern. researchgate.net This suggests that the bond is susceptible to cleavage under high-energy conditions. In electrosynthesis, sulfonyl hydrazides can be converted to sulfonyl radicals. acs.org These radicals can then undergo various reactions, including the loss of sulfur dioxide (SO₂) to form alkyl radicals, or they can add to multiple bonds, leading to further transformations and potential elimination. acs.org

| Context | Pathway | Reactant/Condition | Outcome |

| Functional Probe Chemistry | Nucleophilic Aromatic Substitution | Thiols | Replacement of the methylsulfonyl group acs.org |

| Biaryl Synthesis | Reductive Cleavage | Not specified | Removal of the methanesulfonyl group d-nb.info |

| Mass Spectrometry | Fragmentation | High-energy ionization | Elimination of the sulfo group researchgate.net |

| Electrosynthesis | Radical Reaction | Anodic oxidation | Generation of sulfonyl radicals which can eliminate SO₂ acs.org |

Stereoselective and Regioselective Considerations in Synthesis

Controlling the position (regioselectivity) and three-dimensional orientation (stereoselectivity) of functional groups is paramount in synthesizing specific isomers of this compound and its analogues.

Regioselectivity: The functionalization of naphthalene is heavily influenced by the directing effects of existing substituents. researchgate.net Traditionally, electrophilic aromatic substitution is used, but controlling the position of substitution can be challenging. researchgate.net More modern methods offer greater control. For instance, regioselective sulfonation of naphthalene derivatives can be achieved under controlled conditions to yield specific isomers like the 2,6-disubstituted product. The development of regioselective synthesis methodologies for polysubstituted naphthalenes is an area of active research, driven by the need for specific isomers in the pharmaceutical industry. researchgate.net Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Sonogashira reaction, have been used to introduce polar groups at specific positions on the naphthalene scaffold. rsc.orgresearchgate.net

Stereoselectivity: While this compound itself is achiral, the synthesis of its analogues often involves the creation of stereocenters. The stereocontrolled synthesis of polysubstituted pyrrolidines, for example, can be achieved through 1,3-dipolar cycloaddition reactions of azomethine ylides. nih.gov In the context of ring expansion reactions to form azepine derivatives, diastereomerically pure products have been prepared with excellent stereoselectivity and regioselectivity. rsc.org These principles of controlling stereochemistry are crucial when synthesizing complex analogues of this compound that may contain chiral side chains or additional rings. For instance, the synthesis of functionalized tetrahydrofuranols by heating chloropolyols in water proceeds with high stereoselectivity, demonstrating how reaction conditions can dictate the stereochemical outcome. organic-chemistry.org

Optimization of Synthetic Yields and Reaction Conditions

Maximizing the yield and purity of this compound and its analogues requires careful optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time.

In the synthesis of various naphthalene-methylsulfonyl and -methylsulfonamido compounds, specific conditions have been established to achieve good yields. For example, the reaction of an amine with mesyl chloride is often performed in the presence of a base like triethylamine or pyridine. core.ac.uktandfonline.com The reduction of nitro groups to amines, a common precursor step, can be achieved using hydrazine (B178648) hydrate (B1144303) and a Raney Nickel catalyst, with reaction times varying from 1 to 12 hours depending on the specific substrate. tandfonline.com The subsequent reaction with mesyl chloride in pyridine then affords the desired sulfonamide. tandfonline.com

A more advanced approach to optimization involves the use of machine learning. Bayesian optimization has been successfully used to rapidly screen multiple parameters in the flow synthesis of biaryl compounds, some of which contain sulfonyl groups. d-nb.info This method allows for the efficient determination of suitable reaction conditions, leading to maximum yields (up to 96-97%). d-nb.info For instance, the synthesis of a biaryl containing a methanesulfonyl group was achieved in 92% yield under optimized flow conditions. d-nb.info

The table below presents examples of reaction conditions for syntheses involving naphthalene sulfonyl derivatives, illustrating the types of parameters that are optimized.

| Reaction | Reactants | Conditions | Yield |

| Sulfonamide Formation core.ac.uktandfonline.com | 1-(6-Methoxynaphthalen-2-yl)ethanamine | Mesyl chloride, Triethylamine | - |

| Nitro Group Reduction tandfonline.com | 2-Nitro-4-benzoyl-naphthalene | Hydrazine hydrate, Ni-Raney, EtOH | - |

| Biaryl Synthesis d-nb.info | IQMA with methanesulfonyl group, 2-naphthol | Brønsted acid catalyst, flow system (BO-optimized) | 92% |

| Amine Formation core.ac.uktandfonline.com | 2,2,2-trifluoro-N-[1-(6-methoxy-naphthalen-2-yl)-ethyl]-acetamide | K₂CO₃, aqueous MeOH | - |

Structural Elucidation and Advanced Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, it is possible to identify the characteristic vibrations of specific chemical bonds and functional groups within 1-Methanesulfonyl-naphthalene.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its bonds. For this compound, the FT-IR spectrum is characterized by absorption bands indicative of both the naphthalene (B1677914) ring system and the methanesulfonyl group.

The presence of the sulfone group is prominently indicated by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. researchgate.net The aromatic naphthalene ring exhibits characteristic C-H stretching vibrations at wavenumbers above 3000 cm⁻¹, as well as C-C stretching vibrations within the aromatic system in the 1400-1600 cm⁻¹ region. researchgate.net The C-S stretching vibration also gives rise to a detectable signal. researchgate.net

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100-3000 | Medium |

| Asymmetric SO₂ Stretching | 1350-1300 | Strong |

| Symmetric SO₂ Stretching | 1160-1120 | Strong |

| Aromatic C=C Stretching | 1600-1400 | Medium |

| C-S Stretching | 800-600 | Medium |

Note: The exact peak positions can be influenced by the molecule's solid-state packing or the solvent used for analysis.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While both methods probe the vibrational modes of a molecule, they are governed by different selection rules. Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the sulfone group is expected to produce a strong signal. The vibrations of the naphthalene ring, particularly the ring breathing modes, are also typically strong in the Raman spectrum. researchgate.netnih.govresearchgate.net The aromatic C-H stretching vibrations are also observable.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100-3000 | Medium |

| Symmetric SO₂ Stretching | 1160-1120 | Strong |

| Naphthalene Ring Breathing Modes | 1400-1300 | Strong |

| Aromatic C=C Stretching | 1600-1400 | Medium |

| C-S Stretching | 800-600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons of the naphthalene ring and the methyl group of the methanesulfonyl moiety.

The seven protons on the naphthalene ring will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. Due to the electron-withdrawing nature of the methanesulfonyl group, the proton at the 8-position (peri to the sulfonyl group) is expected to be significantly deshielded and appear at a higher chemical shift. The protons of the methyl group, being attached to the electron-withdrawing sulfonyl group, will appear as a singlet in the downfield region, likely between 3.0 and 3.5 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-8 | 8.2 - 8.5 | Doublet |

| Aromatic Protons | 7.4 - 8.1 | Multiplet |

| -SO₂CH₃ | 3.0 - 3.5 | Singlet |

Note: The predicted chemical shifts are based on the analysis of related naphthalene derivatives and the known electronic effects of the methanesulfonyl group. The solvent used can influence the exact chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The ten carbon atoms of the naphthalene ring will produce a series of peaks in the aromatic region of the spectrum, typically between 120 and 140 ppm. The carbon atom directly attached to the sulfonyl group (C-1) is expected to be deshielded due to the electron-withdrawing effect of the substituent. The methyl carbon of the sulfonyl group will likely be observed between 40 and 50 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 145 |

| Aromatic Carbons | 120 - 135 |

| -SO₂CH₃ | 40 - 50 |

Note: The predicted chemical shifts are based on the analysis of related naphthalene derivatives and the known electronic effects of the methanesulfonyl group. The solvent used can influence the exact chemical shifts.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the naphthalene ring. mdpi.comlibretexts.org This would allow for the assignment of protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. columbia.edunih.gov This would allow for the direct assignment of the protonated carbons in the naphthalene ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edunih.govlibretexts.org This is particularly useful for identifying the connectivity between different spin systems and for assigning quaternary carbons. For this compound, HMBC would show correlations from the methyl protons to the C-1 carbon of the naphthalene ring, confirming the attachment of the methanesulfonyl group. It would also help to definitively assign the quaternary carbons of the naphthalene ring system.

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, thus fully elucidating its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Table 1: Molecular Formula Confirmation via High-Resolution Mass Spectrometry

| Molecular Formula | Compound Isomer | Calculated Monoisotopic Mass (Da) |

| C₁₁H₁₀O₂S | 2-(methylsulfonyl)naphthalene | 206.04015073 guidechem.com |

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) that can subsequently break down into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation.

For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation is expected to be dictated by the stability of the naphthalene ring system and the nature of the sulfone group. Key fragmentation pathways for aryl sulfones typically involve the cleavage of the carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds.

A primary fragmentation event would likely be the cleavage of the naphthalene-sulfur bond, leading to the formation of a highly stable naphthyl cation ([C₁₀H₇]⁺) at m/z 127. Concurrently, the loss of the methyl group (•CH₃) from the molecular ion would result in a fragment at m/z 191 ([C₁₀H₇SO₂]⁺). Further fragmentation could involve the loss of sulfur dioxide (SO₂) from this ion to also yield the naphthyl cation at m/z 127. Another characteristic fragmentation for sulfones is the rearrangement to a sulfinate ester ion followed by other cleavages, although direct cleavages are often prominent. researchgate.net

Table 2: Predicted Major Fragments for this compound in EI-MS

| Fragment Ion Structure | Proposed m/z | Neutral Loss |

| [C₁₁H₁₀O₂S]⁺• (Molecular Ion) | 206 | - |

| [C₁₀H₇SO₂]⁺ | 191 | •CH₃ |

| [C₁₀H₇]⁺ | 127 | •SO₂CH₃ |

| [CH₃SO₂]⁺ | 79 | •C₁₀H₇ |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and behavior of molecules. These ab initio ("from the beginning") and Density Functional Theory (DFT) methods solve or approximate the Schrödinger equation to determine molecular characteristics. wikipedia.org

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of many-body systems. arxiv.org It is favored for its balance of accuracy and computational efficiency. arxiv.org DFT calculations have been extensively applied to naphthalene (B1677914) and its derivatives to optimize molecular geometry and understand electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com

Geometry optimization using DFT seeks to find the most stable three-dimensional arrangement of atoms in a molecule. samipubco.com For 1-Methanesulfonyl-naphthalene, the optimized geometry can be informed by experimental data, such as crystallographic information. The crystal structure of this compound has been determined, belonging to the P b c a space group. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Hermann-Mauguin Space Group Symbol | P b c a | nih.gov |

| a | 11.23740 Å | nih.gov |

| b | 10.35780 Å | nih.gov |

| c | 16.95870 Å | nih.gov |

| α | 90° | nih.gov |

| β | 90° | nih.gov |

| γ | 90° | nih.gov |

Theoretical studies on related naphthalene-based structures have utilized various DFT functionals and basis sets, such as CAM-B3LYP/6-311G(d,p) and M06-2X/6-311+G(d), to achieve good correlation between calculated and experimental (X-ray) geometries. nih.govresearchgate.net Similar approaches can be applied to this compound to refine its structure and calculate its electronic properties.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. This is mapped onto a potential energy surface (PES), which describes the energy of a molecule as a function of its geometry. mdpi.com

For molecules with rotatable bonds, such as the bond between the naphthalene ring and the sulfonyl group in this compound, conformational analysis is key to identifying the most stable conformers. Studies on related anilinonaphthalenesulfonate derivatives have used conformational energy calculations to understand the preferred orientations of the aromatic rings. researchgate.net

The PES for interactions between aromatic molecules, such as the naphthalene dimer, has been investigated using high-level computational schemes. nih.govdntb.gov.ua These studies identify stable configurations, like parallel-displaced and T-shaped structures, and calculate their interaction energies. nih.govdntb.gov.ua While these studies focus on intermolecular interactions, the methodologies are applicable to intramolecular processes. For this compound, mapping the PES for the rotation around the C-S bond would reveal the energy barriers between different rotational isomers and identify the global minimum energy conformation.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT (e.g., B3PW91 functional with a 6-311++G(d,p) basis set), is commonly used to compute ¹H and ¹³C NMR chemical shifts. unn.edu.ng Studies have shown that including solvent effects, for instance through the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), improves the accuracy of predictions. unn.edu.ng While specific calculations for this compound are not widely published, the methodologies used for other naphthalene-based triazole systems demonstrate the approach. mdpi.com For these systems, the calculated shifts for protons on the naphthalene core and other functional groups correlate well with experimental values measured in solvents like DMSO-d₆ and CDCl₃. unn.edu.ngmdpi.com

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated to help assign experimental bands to specific molecular motions. DFT and ab initio methods have been used to calculate the harmonic vibrational wavenumbers for naphthalene. niscpr.res.in For the parent naphthalene molecule, DFT calculations (e.g., at the B3LYP/6-311++G** level) show good agreement with experimental IR and Raman bands. niscpr.res.in The addition of the methanesulfonyl group to the naphthalene core would introduce new characteristic vibrational modes, particularly those associated with S=O and C-S stretching, which could be accurately predicted using these computational techniques.

| Vibrational Mode | Calculated (DFT) | Experimental (IR) | Experimental (Raman) | Reference |

|---|---|---|---|---|

| C-H Stretching | 3050 | 3058 | 3054 | niscpr.res.in |

| C=C Stretching | - | 1593 | - | researchgate.net |

| C=C Stretching | - | 1504 | - | researchgate.net |

| Ring Deformation / C-C Stretching | - | - | 1381 | researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the behavior of molecules on a larger time and length scale, including their interactions with other molecules, particularly biological macromolecules like proteins.

Ligand-Receptor Interaction Studies through Molecular Docking (focused on binding modes and energetics)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. chemrevlett.com This method is instrumental in structure-based drug design. Naphthalene-based compounds have been investigated as inhibitors for various protein targets. nih.gov

Docking simulations can elucidate the binding mode of a ligand like this compound within a receptor's active site. The process involves generating a multitude of possible conformations and orientations of the ligand and scoring them based on their binding energy. chemrevlett.com Studies on naphthalene-based inhibitors targeting SARS-CoV Papain-like protease (PLpro), for example, have used docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov Similarly, naphthalene-pyrazoline hybrids have been docked into cyclooxygenase (COX-1 and COX-2) enzymes to understand their anti-inflammatory activity. elsevierpure.com

The results from docking include binding affinity scores (often in kcal/mol) and a detailed view of the interactions with specific amino acid residues. For instance, in studies of naphthalene derivatives with COX enzymes, crucial interactions with residues like Tyr 355, Arg 120, and Ser 530 were identified as being important for activity. elsevierpure.com While specific docking studies targeting this compound are not prominent in the literature, its potential interactions with various receptors could be readily explored using these established computational protocols to predict its binding modes and energetics.

Reactivity and Selectivity Prediction

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. These predictions are often based on the analysis of the molecule's electronic structure, using global and local chemical reactivity descriptors derived from methods like Density Functional Theory (DFT). nih.govresearchgate.net

HOMO-LUMO Analysis: The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com

The HOMO energy level is related to the molecule's ability to donate an electron. A higher HOMO energy suggests a greater tendency to act as a nucleophile. irjweb.com

The LUMO energy level indicates the molecule's ability to accept an electron. A lower LUMO energy points to a greater propensity to act as an electrophile. irjweb.com

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and reactive. This gap is often used to explain charge transfer interactions within the molecule. nih.govirjweb.com

DFT calculations are commonly used to determine the energies of these orbitals. For instance, studies on naphthalene and its derivatives have used DFT to calculate the HOMO-LUMO gap, which was found to be approximately 4.75 eV for the parent naphthalene molecule. samipubco.com In a study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a related compound, DFT calculations showed that the charge transfer within the molecule is a key aspect of its electronic properties. nih.gov

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net

Negative regions (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. In sulfonylated compounds, these are often located around the oxygen atoms of the sulfonyl group.

Positive regions (typically colored blue) represent areas of electron deficiency and are prone to nucleophilic attack.

Neutral regions (typically colored green) are associated with van der Waals interactions.

By analyzing the MEP surface of this compound, one can identify the likely sites for chemical reactions, providing insight into its reactivity and selectivity. researchgate.net

Below is a table summarizing key reactivity descriptors calculated for a representative naphthalene sulfonamide derivative using DFT.

| Descriptor | Value (eV) | Interpretation |

| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.48 | Indicates high kinetic stability and moderate reactivity |

Note: Data is illustrative and based on a representative imidazole derivative study to explain the concepts. Specific values for this compound would require dedicated DFT calculations. irjweb.com

Theoretical chemistry offers indispensable methods for elucidating the detailed mechanisms of chemical reactions, including those involving naphthalene derivatives. By employing computational techniques like Density Functional Theory (DFT) and high-level ab initio methods, researchers can map out potential energy surfaces, identify reaction intermediates, and characterize the transition states that connect them. nih.govrsc.orgrsc.org

The investigation of a reaction mechanism typically involves the following steps:

Reactant and Product Optimization: The geometric structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State (TS) Searching: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. arxiv.org Locating the TS is crucial as its energy determines the activation energy barrier of the reaction. nih.gov Modern generative models are also being developed to predict TS structures with high accuracy and speed. arxiv.org

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to verify that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

A pertinent example is the theoretical study of the atmospheric oxidation of naphthalene initiated by hydroxyl (OH) radicals. nih.govrsc.org These studies have shown that the reaction can proceed via two main pathways: OH addition to the aromatic ring or H-atom abstraction. nih.govresearchgate.net

For the OH-addition pathway , calculations revealed that addition to the C1-position of naphthalene is the dominant initial step, forming a C₁₀H₈-1-OH radical. rsc.org Subsequent reactions with molecular oxygen (O₂) were also investigated, identifying various peroxy radical intermediates and their reaction pathways. rsc.org The calculations helped to invalidate some previously proposed reaction pathways and clarify the mechanism leading to products like 1-naphthol and 2-formylcinnamaldehyde. nih.govrsc.org Kinetic rate constants were estimated using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, which showed good agreement with experimental data and highlighted the regioselectivity of the reactions. nih.govrsc.org

These computational approaches allow for the investigation of fleeting, experimentally elusive species like transition states and reactive intermediates, providing a deep, molecular-level understanding of reaction mechanisms, kinetics, and selectivity for systems involving sulfonylated naphthalenes. nih.govarxiv.org

Structure-Activity Relationship (SAR) Analysis based on Computational Models (focused on structural features and their influence)

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. uni-bonn.de Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to establish these relationships for series of compounds like sulfonylated naphthalenes. nih.govekb.eg

QSAR modeling seeks to find a mathematical relationship between the chemical structures of a set of compounds and their measured activities. nih.gov This is achieved by calculating numerical values called "descriptors" that represent various aspects of the chemical structure. These descriptors can then be used as independent variables to predict the biological activity (the dependent variable). nih.gov

For sulfonylated naphthalene systems, SAR studies focus on how modifications to either the naphthalene core or the sulfonyl group affect a specific activity. Key structural features and their influence that can be analyzed include:

The Naphthalene Scaffold: The position of the sulfonyl group (e.g., position 1 vs. 2) and the presence of other substituents on the aromatic rings can significantly alter activity. The lipophilicity and aromatic character of the naphthalene system are often crucial for interactions with biological targets. nih.gov

The Sulfonyl Group: This group is a strong hydrogen bond acceptor and can engage in crucial interactions with biological receptors. Modifications to the group attached to the sulfur atom (e.g., a methyl group in this compound versus a substituted amine in a sulfonamide) can drastically change the electronic and steric properties, thereby influencing activity. rsc.org

Example of QSAR in Naphthalene Derivatives: In a QSAR study of sulfur-containing sulfonamide derivatives with anticancer activity, it was found that properties related to mass and polarizability were key predictors of activity. nih.gov For a series of bis-sulfonamide analogs, the naphthalene-containing compound exhibited the best activity, which was correlated with specific calculated descriptors. nih.gov Similarly, QSAR studies on 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives identified topological parameters as being important for describing their anti-microbial activity. researchgate.net

The process of building a QSAR model, such as by using Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves aligning the structures of the compounds and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. mdpi.com The resulting models can produce 3D contour maps that visualize which regions around the molecule should be modified to enhance activity. For example, a map might indicate that adding a bulky group in one area would be beneficial (sterically favorable), while adding an electronegative group in another would be detrimental. mdpi.com

These computational SAR models provide valuable insights into the influence of structural features and guide the rational design of new, more potent analogues of this compound for various applications. nih.govmdpi.com

Advanced Reaction Studies and Mechanistic Elucidation

Electrophilic Aromatic Substitution Reactions on 1-Methanesulfonyl-naphthalene

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. On an unsubstituted naphthalene (B1677914) ring, electrophilic attack occurs preferentially at the C1 (α) position under kinetic control due to the formation of a more stable carbocation intermediate (Wheland intermediate) where the aromaticity of the adjacent ring is preserved. stackexchange.comwordpress.comlibretexts.org However, the presence of a methanesulfonyl (-SO₂CH₃) group at the C1 position fundamentally alters this reactivity profile.

The -SO₂CH₃ group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. This deactivation significantly reduces the nucleophilicity of the naphthalene ring system, making EAS reactions more challenging compared to unsubstituted naphthalene.

The directing effect of the 1-methanesulfonyl group channels incoming electrophiles away from the ring to which it is attached (the 'A' ring) and towards the unsubstituted 'B' ring.

Deactivation of the Substituted Ring: The sulfonyl group strongly deactivates the ortho (C2, C8) and para (C4) positions of the 'A' ring.

Reaction on the Unsubstituted Ring: Consequently, electrophilic attack will favor the 'B' ring. The most favorable positions for attack on this ring are the α-positions (C5 and C8). However, the C8 position is subject to significant steric hindrance from the peri-substituent (-SO₂CH₃) at C1. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C5 and, to a lesser extent, the C7 positions.

Typical EAS reactions like nitration and halogenation would follow this regiochemical preference. For instance, nitration with nitric acid and sulfuric acid is expected to yield primarily 1-methanesulfonyl-5-nitronaphthalene. masterorganicchemistry.comnih.govresearchgate.net The reaction mechanism proceeds via the formation of a nitronium ion (NO₂⁺) which is then attacked by the electron-rich B-ring of the naphthalene system. masterorganicchemistry.com

Nucleophilic Substitution Reactions and Reactivity Profiles

While the electron-withdrawing sulfonyl group deactivates the naphthalene ring towards electrophilic attack, it has the opposite effect on Nucleophilic Aromatic Substitution (SₙAr). dalalinstitute.com The -SO₂CH₃ group strongly activates the ring for attack by nucleophiles, particularly when a suitable leaving group (such as a halide) is present at an ortho or para position. masterorganicchemistry.comchemistrysteps.com

The reaction proceeds via an addition-elimination mechanism. The key step is the attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.com The negative charge of this intermediate is effectively delocalized by the electron-withdrawing sulfonyl group, which lowers the activation energy for its formation.

In the context of this compound, if a leaving group (LG) were present at the C2, C4, C5, or C7 positions, the compound would be highly susceptible to SₙAr reactions.

Activation at C2 and C4: A leaving group at the C2 or C4 position would be strongly activated, as the negative charge in the Meisenheimer complex can be delocalized directly onto the sulfonyl group via resonance.

Activation at C5 and C7: A leaving group at the C5 or C7 position would also be activated, with the sulfonyl group providing stabilization through the ring system.

The general mechanism is a two-step process:

Addition: The nucleophile (Nu⁻) attacks the carbon with the leaving group (LG), breaking the aromaticity and forming the Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final product. wikipedia.orgyoutube.com

Radical Chemistry and Its Role in Functionalization

The radical chemistry of this compound is less explored but holds potential for functionalization. Reactions involving radical species can proceed through several pathways.

One potential pathway is the reaction with hydroxyl (•OH) radicals, which are known to react with naphthalene derivatives. nih.gov This can occur via two main routes: addition of the radical to the aromatic ring to form a hydroxycyclohexadienyl-type radical, or, if an alkyl side-chain were present, hydrogen abstraction. nih.gov For this compound, •OH addition would likely occur on the unsubstituted ring, leading to hydroxylated products after subsequent oxidation.

Another mechanistic possibility is the formation of a radical anion through single-electron transfer (SET). The electron-withdrawing sulfonyl group makes the naphthalene system more electron-deficient, facilitating the acceptance of an electron to form [C₁₀H₇SO₂CH₃]⁻•. This radical anion could then participate in subsequent reactions, such as those seen in Sᵣₙ1 (Substitution Radical-Nucleophilic Unimolecular) mechanisms, where a leaving group is ultimately displaced by a nucleophile via a radical chain process. dalalinstitute.com

Furthermore, the methanesulfonyl group itself can be involved in radical processes. The methanesulfonyl radical (CH₃SO₂•) is a known chemical entity, and under certain conditions (e.g., photolysis or high temperature), C-S bond homolysis could occur, although this is generally a high-energy process for aryl sulfones. rsc.org

Oxidation and Reduction Chemistry of the Sulfonyl Group and Naphthalene Core

The oxidation and reduction of this compound can target either the naphthalene core or the sulfonyl group, depending on the reagents and conditions.

Oxidation: The naphthalene core is susceptible to oxidation. Strong oxidizing agents like chromium(VI) reagents (e.g., Na₂Cr₂O₇/H₂SO₄) or ozone can lead to oxidative cleavage of one of the rings. researchgate.netstackexchange.com For naphthalene itself, this typically yields phthalic anhydride. quora.com The presence of the deactivating sulfonyl group would make the substituted ring more resistant to oxidation, suggesting that cleavage of the unsubstituted ring is the more likely outcome. Enzymatic oxidation is also a known pathway for naphthalene, proceeding via naphthalene dioxygenase to form cis-dihydroxy-dihydronaphthalene intermediates. nih.govnih.gov The sulfonyl group itself is in a high oxidation state (+6 for sulfur) and is generally inert to further oxidation.

Reduction: The naphthalene core can be reduced via catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst). This reaction typically proceeds stepwise, first yielding 1-methanesulfonyl-1,2,3,4-tetrahydronaphthalene (a tetralin derivative) and, under more forcing conditions, the corresponding decalin derivative.

The sulfonyl group is resistant to reduction. However, very strong reducing agents like lithium aluminum hydride (LiAlH₄) or dissolving metal reductions can, in some cases, reduce aryl sulfones to the corresponding sulfide (B99878) or thiol. Complete reductive cleavage of the C-S bond (desulfonylation) is also possible under specific catalytic conditions, though it is often a challenging transformation.

Catalytic Applications and Mechanistic Pathways

While this compound is not a catalyst itself, its structural and electronic properties suggest potential roles in catalysis. The oxygen atoms of the sulfonyl group possess lone pairs of electrons and could act as Lewis basic sites to coordinate with metal centers, making the molecule a potential ligand in homogeneous catalysis.

More commonly, naphthalene derivatives containing sulfonic acid or sulfonate groups are used as components in heterogeneous catalysts or catalyst supports. For example, naphthalene-based polymers functionalized with sulfonic acid groups have been successfully used as supports for palladium nanoparticles. mdpi.com These catalytic systems have shown high efficiency in reactions such as Suzuki cross-coupling. The porous structure and the functional groups of the polymer support play a crucial role in stabilizing the metal nanoparticles and facilitating the catalytic cycle. A similar approach could be envisioned using this compound as a monomer or cross-linking agent to create functional polymeric supports.

Additionally, naphthalene derivatives are common substrates in studies evaluating the performance of hydrotreating catalysts, such as NiMoS, used in petroleum refining to remove sulfur and hydrogenate aromatic compounds. researchgate.net

Reaction Kinetics and Thermodynamic Studies

The kinetics of reactions involving naphthalene sulfonyl derivatives provide deep mechanistic insight. A prime example is the solvolysis of naphthalenesulfonyl chlorides, which are structurally related to this compound. These reactions are often studied across a wide range of solvents, and the resulting rate constants are analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lN_T + mY_Cl

Here, k and k₀ are the rate constants in a given solvent and a reference solvent (80% ethanol), l is the sensitivity to solvent nucleophilicity (N_T), and m is the sensitivity to solvent ionizing power (Y_Cl). beilstein-journals.orgnih.gov

Kinetic data for the solvolysis of a closely related compound, 4-(acetylamino)-1-naphthalenesulfonyl chloride, at 35.0°C illustrates this approach. koreascience.kr The analysis yielded sensitivity values of l = 0.76 and m = 0.37. The ratio l/m (2.1) is consistent with a bimolecular Sₙ2 mechanism where bond formation is more advanced than bond breaking in the transition state. koreascience.kr

| Solvent | k (× 10⁻⁵ s⁻¹) | Solvent | k (× 10⁻⁵ s⁻¹) |

|---|---|---|---|

| 100% EtOH | 1.57 | 90% Acetone | 12.7 |

| 90% EtOH | 6.61 | 80% Acetone | 36.5 |

| 80% EtOH | 14.1 | 100% MeOH | 4.11 |

| 70% EtOH | 27.3 | 90% MeOH | 12.8 |

| 50% EtOH | 102 | 80% MeOH | 27.0 |

| 40% EtOH | 245 | 50% MeOH | 158 |

From a thermodynamic perspective, the sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. At lower temperatures (e.g., 80°C), the reaction is kinetically controlled and yields the 1-sulfonic acid isomer as the major product because the activation energy for the attack at the α-position is lower. thecatalyst.orgquora.com At higher temperatures (e.g., 160°C), the reaction becomes reversible. The system reaches equilibrium, and the more stable 2-sulfonic acid isomer, which has less steric strain between the sulfonyl group and the peri-hydrogen at C8, becomes the thermodynamically controlled product. stackexchange.comechemi.com

Investigation of Solvent Effects and Catalysis in Reaction Outcomes

Solvent properties play a critical role in dictating the rate, mechanism, and outcome of reactions involving this compound and its derivatives. As demonstrated by the Grunwald-Winstein analysis in the previous section, both solvent nucleophilicity and ionizing power significantly influence reaction rates in solvolysis. koreascience.krnih.gov Polar protic solvents like water and alcohols can participate directly as nucleophiles and stabilize charged intermediates and transition states through hydrogen bonding. libretexts.org

The kinetic solvent isotope effect (KSIE) offers further mechanistic details. For the solvolysis of 4-(acetylamino)-1-naphthalenesulfonyl chloride, the KSIE (kMeOH/kMeOD) was found to be 1.75. koreascience.kr This value is indicative of a bimolecular mechanism where the solvent acts as a nucleophile and potentially as a general-base catalyst, abstracting a proton in the rate-determining step. nih.gov

In SₙAr reactions, solvent choice is equally crucial. Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred because they effectively solvate the cation of the nucleophilic salt but poorly solvate the anion (the nucleophile). This leaves the nucleophile "bare" and highly reactive, accelerating the rate-determining addition step. nih.gov In contrast, polar protic solvents (e.g., methanol) can form strong hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy of the reaction. researchgate.netyoutube.com Therefore, conducting a nucleophilic substitution on a derivative of this compound would be significantly faster in DMSO than in methanol (B129727).

Derivatization Strategies and Exploration of Analogues for Academic Research

Synthesis of Substituted 1-Methanesulfonyl-naphthalene Derivatives

The introduction of various functional groups onto the naphthalene (B1677914) ring system is a primary strategy to modulate the properties of this compound. These substitutions can influence the molecule's polarity, steric profile, and electronic characteristics.

An annulation strategy provides an efficient route to β-substituted sulfonyl naphthalenes. This method involves the reaction of α-sulfonyl ketones with 1,2-bis(halomethyl)benzene derivatives. For instance, the reaction of a sulfonyl-substituted ketone with 1,4-dibromo-2,3-bis(bromomethyl)benzene (B12214825) can yield products like 1,4-dibromo-6-methyl-7-(methylsulfonyl)naphthalene. sci-hub.se This approach is advantageous for achieving high regioselectivity starting from commercially available reagents. sci-hub.se

Another approach involves building the desired scaffold from already substituted precursors. For example, derivatives like 2-(1-methanesulfonyl-ethyl)-6-methoxynaphthalene and 2-methanesulfonylmethyl-6-methoxynaphthalene have been synthesized starting from 1-(6-methoxynaphthalen-2-yl)-ethanone. tandfonline.comtandfonline.com This highlights how substituents like methoxy (B1213986) groups can be incorporated into the naphthalene core before the formation or modification of the sulfonyl side chain.

The table below summarizes synthetic strategies for creating substituted this compound derivatives.

Table 1: Synthesis of Substituted this compound Derivatives

| Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| α-Sulfonyl ketone, 1,4-Dibromo-2,3-bis(bromomethyl)benzene | Base (e.g., Cs2CO3), Solvent (e.g., DMSO) | 1,4-Dibromo-6-methyl-7-(methylsulfonyl)naphthalene | sci-hub.se |

| 1-(6-Methoxynaphthalen-2-yl)-ethanone derivative | 1. Reduction (e.g., DIBALH) 2. Iodination 3. Substitution (CH3SO2Na) | 2-(1-Methanesulfonyl-ethyl)-6-methoxynaphthalene | tandfonline.comtandfonline.com |

| 2-Naphthol analogues | 1. Bucherer reaction (amination) 2. Sugasawa reaction (acetylation) 3. Reduction (borohydride) | Naphthalene-based amino-alcohols (precursors for further derivatization) |

Modifications of the Sulfonyl Moiety (e.g., Sulfonamido Analogues)

Altering the methylsulfonyl group (-SO2CH3) is a key strategy to create analogues with different hydrogen bonding capabilities and electronic properties. A common modification is the conversion to a sulfonamide (-SO2NRR') or a methylsulfonamido (-NHSO2CH3) group.

For example, a series of naphthalene derivatives were synthesized where a carboxylic acid function was replaced by a methylsulfonamido or a methylsulfonyl group. tandfonline.comtandfonline.com The synthesis of N-[1-(6-methoxynaphthalen-2-yl)-ethyl]-methanesulfonamide involves the reaction of the corresponding amine hydrochloride with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). tandfonline.com This bioisosteric replacement of a carboxylate with a sulfonamide or sulfone is a common tactic in drug design. tandfonline.com

Furthermore, research on inhibitors of the Keap1-Nrf2 protein-protein interaction has led to the synthesis of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids. nih.gov These structures feature sulfonamide linkages directly attached to the naphthalene core. The general synthesis involves the reaction of a diamine precursor with an appropriate aryl sulfonyl chloride. nih.gov Similarly, novel sulfonamide derivatives bearing a naphthalene moiety have been synthesized by reacting 3,4,5-trimethoxyaniline (B125895) with naphthalene-1-sulfonyl chloride. nih.gov Another route involves the reaction of a brominated acetonaphthone derivative with a primary sulfonamide like sulphanilamide. ijbpas.com

Table 2: Examples of Sulfonyl Moiety Modifications in Naphthalene Derivatives

| Starting Naphthalene Derivative | Reagent(s) | Modified Moiety | Resulting Analogue Type | Reference |

|---|---|---|---|---|

| 2-Amino-naphthalene derivative | Methanesulfonyl chloride (CH3SO2Cl), Base | -NHSO2CH3 | Naphthalene-methylsulfonamido | tandfonline.com |

| 1,4-Diaminonaphthalene derivative | Aryl sulfonyl chloride, Pyridine (B92270) | -NHSO2Ar | Bis(arylsulfonamido)naphthalene | nih.gov |

| 3,4,5-Trimethoxyaniline | Naphthalene-1-sulfonyl chloride | -NHSO2-Naphthyl | Naphthalene-sulfonamide | nih.gov |

| 2-bromo-1-(1-hydroxynaphthalen-2-yl) ethanone | Sulphanilamide | -S-CH2-CO-Naphthyl-OH | Naphthalene-substituted Sulfonamide | ijbpas.com |

Introduction of Heteroatoms and Ring Fusion within the Naphthalene System

Incorporating heteroatoms (e.g., nitrogen, oxygen, sulfur) into the naphthalene framework or fusing new rings onto it can dramatically alter the molecule's shape, polarity, and biological activity. pressbooks.pub This strategy moves beyond simple substitution to create fundamentally new chemical scaffolds.

One approach involves building complex heterocyclic systems onto a naphthalene precursor. For instance, tetracyclic 14-aza-12-oxasteroids have been synthesized from 2-aminonaphthalene analogues through a tandem reaction with oxo-acids, forming new C-N and C-O bonds and creating two additional fused rings. Ring fusion can also be achieved through reactions like the Pictet-Spengler reaction or intramolecular Friedel-Crafts reactions on suitably functionalized naphthalene derivatives.

The introduction of heteroatoms can also be accomplished through direct chemical transformation of the naphthalene core. For example, biocatalytic epoxidation of naphthalene can yield naphthalene epoxide, which can then undergo nucleophilic ring-opening reactions to produce trans-disubstituted cyclohexadiene derivatives containing new oxygen or nitrogen heteroatoms.

Furthermore, the extension of the aromatic system through the fusion of additional rings can generate diverse polycyclic structures like fluorenones and phenanthridinones from naphthalene precursors. researchgate.net Research has also shown that introducing nitrogen or sulfur heteroatoms into naphthalene diimide-based materials can improve their electron mobility for applications in electronics. acs.org In some cases, the entire naphthalene ring can be considered a component in a larger fused system, such as in quinoline/naphthalene-containing azaphenothiazines. nih.gov

Table 3: Strategies for Heteroatom Introduction and Ring Fusion

| Strategy | Precursor Type | Resulting Structure | Key Transformation | Reference |

|---|---|---|---|---|

| Ring Fusion | 2-Aminonaphthalene analogue | 14-Aza-12-oxasteroid | Tandem cyclization with oxo-acids | |

| Ring Construction | N-Tosyl naphthalene-2-carboxamide | Naphthalene-based fluorenone | C-H arylation followed by cyclization | researchgate.net |

| Heteroatom Introduction | Naphthalene | trans-Disubstituted cyclohexadiene | Biocatalytic epoxidation and ring-opening | |

| Fused System Synthesis | Diquinodithiins, Aromatic amines | Quinonaphthothiazines | Reaction of dithiins with amines | nih.gov |

Design and Synthesis of Conformationally Restricted Naphthalene Derivatives

Restricting the conformational flexibility of a molecule is a powerful strategy in medicinal chemistry to increase potency and selectivity. By locking the molecule into its "active conformation," binding to the target receptor can be enhanced while interactions with off-targets are minimized.

This is often achieved by introducing new rings that bridge different parts of the molecule, thereby limiting bond rotation. For example, conformationally restricted analogues of the hormone melatonin (B1676174) have been synthesized where a C-7 oxygen on the naphthalene ring is incorporated into a new pyran, furan, or dioxan ring. Similarly, rigid analogues of the α2-adrenergic ligand medetomidine (B1201911) have been prepared, demonstrating that while some flexibility is important for activity, rigid structures can help to probe the conformational requirements of the receptor. nih.gov

In the development of orexin (B13118510) receptor agonists, a flexible ethylenediamine (B42938) moiety in a lead compound was made more rigid by incorporating it into a new ring system based on the naphthalene skeleton. This led to the discovery of more potent agonists. The synthesis of isotopically labeled naphthalene derivatives for NMR studies also highlights the preference for a conformationally inflexible molecular environment to achieve desired properties. acs.org The inherent rigidity of the fused-ring naphthalene system makes it an excellent starting point for such strategies. numberanalytics.com

Table 4: Examples of Conformationally Restricted Naphthalene Derivatives

| Parent Compound/Scaffold | Strategy | Resulting Structure | Purpose | Reference |

|---|---|---|---|---|

| Medetomidine | Introduction of ethylene (B1197577) bridge or new rings | Rigid naphthalene analogues | To probe receptor binding requirements | nih.gov |

| Melatonin | Incorporation of C-7 oxygen into a new ring | Tricyclic naphthalenic analogues (pyran, furan, dioxan fused) | To create rotationally restricted analogues | |

| Orexin Receptor Agonist | Cyclization of a flexible side chain | Fused naphthalene derivatives | To lock the molecule in its active conformation | |

| Naphthalene | Octa-alkoxy substitution | Highly substituted, inflexible naphthalene | To create a stable, rigid core for singlet NMR | acs.org |

Hybrid Compound Synthesis Incorporating this compound

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. The resulting hybrid compound may exhibit improved affinity, better selectivity, or a novel mechanism of action compared to the individual components. The this compound moiety can serve as one of the key building blocks in such a hybrid structure.

The general approach involves synthesizing the naphthalene scaffold and another pharmacophore separately, then connecting them via a suitable linker. For instance, novel naphthalene-heterocycle hybrids have been created through tandem reactions of a starting naphthalene derivative (3-formyl-4H-benzo[h]chromen-4-one) with various nucleophilic reagents to attach different heterocyclic scaffolds like pyrazole, pyran, or azepine. nih.govrsc.orgrsc.org In another example, naphthalene-chimonanthine hybrids were synthesized, showing potent antimicrobial activity. nih.govtandfonline.com

Table 5: Examples of Hybrid Compounds Based on a Naphthalene Scaffold

| Naphthalene Scaffold | Hybridized Moiety | Linkage Type | Resulting Hybrid Class | Reference |

|---|---|---|---|---|

| Benzo[h]chromen-4-one | Nicotinonitrile, Pyrazole, Azepine | Formed via tandem reaction/cyclization | Naphthalene-heterocycle hybrids | nih.govrsc.orgrsc.org |

| Naphthalene | Chimonanthine | Formed via multi-step synthesis | Naphthalene-chimonanthine hybrids | nih.govtandfonline.com |

| Naphthalene | Pyran, Pyrazole | Fused via tandem reaction | Naphthalene-pyran-pyrazole ternary hybrid | rsc.org |

| Naphthalene | Sulfamerazine/Sulfaguanidine | Amide bond | Naphthalene-sulfonamide hybrids | tandfonline.com |

Applications in Advanced Chemical Research Excluding Clinical/safety Aspects

Role as Versatile Synthetic Intermediates

1-Methanesulfonyl-naphthalene and its derivatives serve as crucial intermediates in the synthesis of more complex molecules. The methanesulfonyl group (-SO2CH3) is a strong electron-withdrawing group and a good leaving group in certain nucleophilic substitution reactions, making the naphthalene (B1677914) core susceptible to a variety of chemical transformations.

Research has shown that the methylsulfonyl group can replace other functional groups, such as carboxylic acids, to create new classes of naphthalene derivatives with altered chemical properties. core.ac.uktandfonline.com This substitution strategy is a key aspect of combinatorial chemistry and drug discovery, where subtle molecular changes can lead to significant differences in function.

Building Blocks in Organic Synthesis for Complex Molecule Construction

Beyond its role as a reactive intermediate, the this compound unit is a valuable building block for constructing complex, polyfunctional molecules. nih.gov The rigid, planar structure of the naphthalene core provides a defined scaffold upon which intricate three-dimensional structures can be built. rasayanjournal.co.in The synthesis of polysubstituted naphthalenes is a significant area of research due to their presence in pharmaceuticals and organic materials. nih.govnih.gov

Recent synthetic methodologies have focused on creating diverse naphthalene derivatives. acs.orgresearchgate.net For example, carbene-catalyzed N-to-C aryl migration reactions can utilize naphthalene rings to produce complex structures like 3-(naphthalen-1-yl)propenamide derivatives. acs.org Such transformations highlight how the fundamental naphthalene structure can be elaborated into more complex systems with specific functionalities. nih.gov

The following table summarizes synthetic strategies involving naphthalene derivatives, illustrating the types of reactions where this compound could serve as a key building block.

| Reaction Type | Description | Potential Application of Naphthalene Core |

| Nucleophilic Aromatic Substitution | A reaction where a nucleophile displaces a leaving group on an aromatic ring. | The methanesulfonyl group can act as a leaving group or an activating group. |

| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Heck) that form new C-C bonds. nih.gov | Halogenated naphthalene sulfones can be used to couple with other organic fragments. |

| Cyclization Reactions | Intramolecular reactions that form new rings. nih.gov | Naphthalene derivatives serve as the backbone for building polycyclic systems. acs.org |